4,4,6-trimethyl-8-trityl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,6-trimethyl-8-trityl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core with various substituents, including methyl, trityl, and dithiolo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-trimethyl-8-trityl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe final step often involves the addition of trityl and methyl groups under specific conditions to achieve the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,4,6-trimethyl-8-trityl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
4,4,6-trimethyl-8-trityl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4,4,6-trimethyl-8-trityl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The presence of dithiolo groups allows for redox reactions, which can modulate the activity of redox-sensitive enzymes .
Comparison with Similar Compounds
Similar Compounds
- 5-isobutyryl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
- 5-butyryl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
- 4,4,8-trimethyl-5-(4-nitrobenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Uniqueness
4,4,6-trimethyl-8-trityl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione stands out due to its specific substituents, which confer unique chemical and physical properties. The presence of the trityl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C32H27NS3 |
---|---|
Molecular Weight |
521.8 g/mol |
IUPAC Name |
4,4,6-trimethyl-8-trityl-5H-dithiolo[3,4-c]quinoline-1-thione |
InChI |
InChI=1S/C32H27NS3/c1-21-19-25(20-26-27-29(35-36-30(27)34)31(2,3)33-28(21)26)32(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-20,33H,1-3H3 |
InChI Key |
JZYNYKJSNMOZFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC(C3=C2C(=S)SS3)(C)C)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.